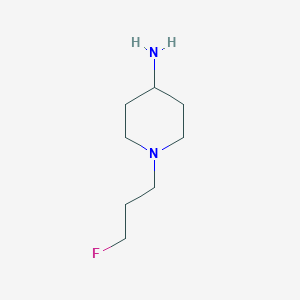

1-(3-Fluoropropyl)piperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoropropyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17FN2/c9-4-1-5-11-6-2-8(10)3-7-11/h8H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGZEWLJBJNCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Piperidine Scaffolds in Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural units in pharmaceuticals and biologically active compounds. nih.govthieme-connect.com Its prevalence stems from a combination of favorable physicochemical and structural properties that make it an ideal scaffold for drug design. Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, highlighting their versatility and importance in the pharmaceutical industry. nih.gov

The significance of the piperidine scaffold can be attributed to several key factors:

Structural Versatility: The saturated, sp3-hybridized nature of the piperidine ring provides a three-dimensional geometry that can be readily modified. This allows for the precise spatial orientation of functional groups, which is critical for effective interaction with biological targets like enzymes and receptors. pharmaceutical-business-review.com

Physicochemical Modulation: The basic nitrogen atom in the piperidine ring is often protonated at physiological pH, which can enhance aqueous solubility and facilitate the formation of salt forms, improving a drug candidate's formulation properties. Introducing piperidine scaffolds can modulate key drug-like properties, including lipophilicity and metabolic stability. thieme-connect.compharmaceutical-business-review.com

Synthetic Accessibility: A vast and well-established body of synthetic methodologies exists for the formation and functionalization of the piperidine ring, making it a readily accessible building block for medicinal chemists. nih.gov

The strategic placement of substituents on the piperidine ring is crucial for its function. For instance, the substituent's position on the ring can significantly impact a compound's biological activity. thieme-connect.com The 4-amino substitution pattern, as seen in 1-(3-Fluoropropyl)piperidin-4-amine, provides a key vector for further chemical modification or for direct interaction with biological targets.

Role of Fluorine Substitution in Bioactive Molecules

The introduction of fluorine into drug candidates has become a powerful and widely used strategy in modern medicinal chemistry. pharmacyjournal.orgacs.org Despite its minimal size, which is comparable to a hydrogen atom, fluorine's extreme electronegativity imparts unique properties to organic molecules. tandfonline.combenthamscience.com This allows it to serve as a "bioisostere" of hydrogen, but with profound electronic effects.

The strategic incorporation of fluorine can lead to several beneficial modifications in a molecule's profile:

Metabolic Stability: One of the primary reasons for fluorination is to block sites of metabolic oxidation. The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450. This can prevent the rapid degradation of a drug, prolonging its duration of action. tandfonline.commdpi.com

Binding Affinity: Fluorine can enhance a molecule's binding affinity to its protein target through various non-covalent interactions, including electrostatic and dipole interactions. tandfonline.combenthamscience.com Its high electronegativity can alter the electron distribution within a molecule, influencing interactions with the binding site. pharmacyjournal.org

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that is more favorable for binding to its target. pharmacyjournal.orgacs.org

These effects have led to a steady increase in the number of fluorinated drugs approved for various therapeutic areas, including oncology, neurology, and antiviral therapy. pharmacyjournal.org

Rationale for Research Focus on 1 3 Fluoropropyl Piperidin 4 Amine and Its Derivatives

Retrosynthetic Approaches to the this compound Core

Retrosynthetic analysis of this compound reveals several viable synthetic routes. The primary disconnections are typically made at the C-N bonds of the piperidine ring nitrogen and the 4-position amine.

A logical retrosynthetic pathway involves disconnecting the 3-fluoropropyl group from the piperidine nitrogen. This leads back to a piperidin-4-amine synthon and a 3-fluoropropyl electrophile, such as 1-bromo-3-fluoropropane (B1205824). The piperidin-4-amine itself can be further disconnected. A common strategy is to use a protected form of the amine, such as a tert-butyloxycarbonyl (Boc) protected piperidin-4-amine, to avoid side reactions during the alkylation of the piperidine nitrogen.

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthons

| Target Molecule | Disconnection | Synthons | Corresponding Reagents |

| This compound | N-C (Alkyl) | Piperidin-4-amine + 3-Fluoropropyl cation | Piperidin-4-amine or tert-butyl (piperidin-4-yl)carbamate + 1-Bromo-3-fluoropropane |

| This compound | C-N (Amine) | 1-(3-Fluoropropyl)piperidin-4-one + Ammonia (B1221849) | 1-(3-Fluoropropyl)piperidin-4-one + NH₃/Reducing Agent |

Synthetic Pathways for the Piperidine Ring System Formation

The formation of the piperidine ring is a fundamental step in the synthesis of this compound and its analogues. Various methods have been developed for the construction of this saturated heterocycle.

One of the most common methods for synthesizing 4-substituted piperidines is through the Dieckmann condensation of a diester containing a nitrogen atom, followed by hydrolysis and decarboxylation to yield a piperidin-4-one. For example, the reaction of a primary amine with two equivalents of an acrylate (B77674) ester can lead to a diester intermediate, which upon intramolecular cyclization, forms the piperidone ring. dtic.mil

Another widely used approach is the hydrogenation of corresponding pyridine (B92270) derivatives. Substituted pyridines can be reduced to piperidines using various catalytic systems, such as palladium on carbon (Pd/C) or rhodium catalysts, under hydrogen pressure. google.com The choice of catalyst and reaction conditions can be crucial for achieving high yields and, in some cases, stereoselectivity.

Cyclization reactions of acyclic precursors are also employed. For instance, intramolecular reductive amination of an amino-ketone or amino-aldehyde can form the piperidine ring. Additionally, radical cyclizations and various cycloaddition reactions have been developed for the stereoselective synthesis of polysubstituted piperidines. google.com

Introduction of the 3-Fluoropropyl Substituent via Alkylation or Related Reactions

The introduction of the 3-fluoropropyl group onto the piperidine nitrogen is a key step in the synthesis of the target molecule. This is typically achieved through nucleophilic substitution (N-alkylation) or reductive amination.

N-Alkylation: This is a direct method where a piperidine derivative, often with a protected 4-amino group like tert-butyl (piperidin-4-yl)carbamate, is reacted with a 3-fluoropropyl halide, such as 1-bromo-3-fluoropropane or 1-iodo-3-fluoropropane. The reaction is usually carried out in the presence of a base, like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF). bldpharm.com The use of a protected piperidin-4-amine prevents the alkylation of the more nucleophilic primary amine at the 4-position.

A patent for the synthesis of the analogous compound, 1-(3-methoxypropyl)-4-piperidinamine, describes the reaction of piperidin-4-one with 3-methoxypropyl bromide, followed by reductive amination to introduce the 4-amino group. google.com A similar strategy could be employed for the synthesis of the 3-fluoropropyl derivative.

Reductive Amination: An alternative strategy involves the reaction of a piperidin-4-amine derivative with 3-fluoropropionaldehyde in the presence of a reducing agent. This two-step, one-pot reaction first forms an iminium ion intermediate, which is then reduced to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). nih.govbldpharm.com

Strategies for Amination at the Piperidin-4-position

The introduction of the primary amine at the 4-position of the piperidine ring is a crucial transformation. The most common precursor for this step is a piperidin-4-one derivative.

Reductive Amination: This is the most widely used method for converting a ketone to an amine. Piperidin-4-one or its N-substituted derivatives can be reacted with ammonia or an ammonia source (like ammonium (B1175870) acetate) in the presence of a reducing agent to form the corresponding 4-aminopiperidine. The choice of reducing agent is critical to avoid the reduction of other functional groups present in the molecule. Sodium cyanoborohydride is often favored due to its selectivity for the iminium ion over the ketone.

From Oximes: An alternative route involves the formation of an oxime from the piperidin-4-one by reaction with hydroxylamine. The resulting oxime can then be reduced to the primary amine using various reducing agents, such as catalytic hydrogenation or lithium aluminum hydride (LiAlH₄).

In many synthetic routes, the 4-amino group is protected, for example as a carbamate (B1207046) (e.g., Boc), immediately after its formation to allow for subsequent selective reactions at the piperidine nitrogen. researchgate.net

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

While this compound itself is achiral, the synthesis of its chiral analogues, where the piperidine ring contains stereocenters, requires stereoselective methods.

Asymmetric Synthesis: The enantioselective synthesis of substituted piperidines can be achieved through various strategies. Asymmetric hydrogenation of prochiral pyridinium (B92312) salts or enamines using chiral catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, can provide access to enantioenriched piperidines. google.com Chiral auxiliaries can also be employed to direct the stereochemical outcome of cyclization reactions that form the piperidine ring.

Chiral Resolution: For racemic mixtures of chiral piperidine derivatives, chiral resolution is a common strategy to separate the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid or amine. The resulting diastereomers can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers. patsnap.com Chromatographic methods using a chiral stationary phase (chiral HPLC) are also powerful techniques for the separation of enantiomers. ambeed.com

Derivatization and Scaffold Modification for Analog Generation

The generation of analogues of this compound is essential for structure-activity relationship (SAR) studies in drug discovery. The piperidine scaffold allows for derivatization at both the piperidine nitrogen and the 4-amino group.

N-Alkylation and Acylation Strategies on the Piperidine Nitrogen

Modification of the substituent on the piperidine nitrogen can significantly impact the biological activity of the molecule.

N-Alkylation: A variety of alkyl groups can be introduced onto a piperidin-4-amine precursor (with a protected 4-amino group) using alkyl halides or other electrophiles in the presence of a base. bldpharm.com This allows for the exploration of the effects of chain length, branching, and the presence of other functional groups on the N-substituent.

N-Acylation: The piperidine nitrogen can be acylated using acid chlorides or anhydrides to introduce amide functionalities. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction. The resulting N-acylpiperidines can exhibit different physicochemical and pharmacological properties compared to their N-alkyl counterparts. dtic.mil

Table 2: Examples of Derivatization Reactions on the Piperidine Scaffold

| Starting Material | Reagent | Reaction Type | Product Type |

| tert-Butyl (piperidin-4-yl)carbamate | R-X (Alkyl Halide), Base | N-Alkylation | tert-Butyl (1-alkylpiperidin-4-yl)carbamate |

| tert-Butyl (piperidin-4-yl)carbamate | RCOCl (Acyl Chloride), Base | N-Acylation | tert-Butyl (1-acylpiperidin-4-yl)carbamate |

| This compound | R'CHO, Reducing Agent | N-Alkylation (of 4-amino) | N-Alkyl-1-(3-fluoropropyl)piperidin-4-amine |

| This compound | R'COCl, Base | N-Acylation (of 4-amino) | N-Acyl-1-(3-fluoropropyl)piperidin-4-amine |

Functionalization of the Piperidin-4-amine Moiety

The piperidin-4-amine moiety serves as a versatile scaffold that can be functionalized at multiple positions to generate a diverse range of analogues. The primary sites for modification are the piperidine nitrogen (N-1) and the piperidine ring carbons (C-2, C-3, C-4).

A common strategy for functionalizing the piperidine nitrogen is through N-alkylation . This can be achieved by reacting a piperidine precursor with an appropriate alkyl halide. For instance, tertiary amines can be synthesized by the direct N-alkylation of secondary amines with alkyl halides in acetonitrile, often in the presence of a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine) to avoid the formation of quaternary ammonium salts. researchgate.net A general procedure involves stirring the secondary amine with the alkyl halide in a suitable solvent like acetonitrile. researchgate.netresearchgate.net Another approach is reductive amination, where a piperidinone is reacted with an amine in the presence of a reducing agent.

The piperidine ring itself can also be functionalized. Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been employed for the site-selective and stereoselective functionalization of the piperidine ring. nih.gov The selectivity of these reactions, directing functionalization to the C2, C3, or C4 positions, can be controlled by the choice of the rhodium catalyst and the protecting group on the piperidine nitrogen. nih.gov For example, N-Boc-piperidine can be functionalized at the C2 position, while specific catalysts can direct the functionalization to the C4 position. nih.gov

Furthermore, the 4-amino group is a key site for modification. It can serve as a hydrogen bond donor or acceptor, which is a crucial interaction in its biological activity. nih.gov This amino group can be acylated or involved in the formation of amides and sulfonamides, as demonstrated in the synthesis of various analogues. nih.gov

The following table summarizes various functionalization strategies for the piperidin-4-amine moiety:

Table 1: Functionalization Strategies for the Piperidin-4-amine Moiety| Position of Functionalization | Reaction Type | Reagents and Conditions | Reference |

|---|---|---|---|

| Piperidine Nitrogen (N-1) | N-Alkylation | Alkyl halide, Hünig's base, Acetonitrile | researchgate.net |

| Piperidine Nitrogen (N-1) | Reductive Amination | Carbonyl compound, Reducing agent (e.g., NaBH(OAc)₃) | nih.gov |

| Piperidine Ring (C-2, C-4) | C-H Functionalization | Rhodium catalyst, Diazo compounds | nih.gov |

| Piperidine Ring (C-3) | Cyclopropanation/Ring Opening | Diazo compounds, Reduction | nih.gov |

| 4-Amino Group | Acylation | Acyl chloride, Base | nih.gov |

| 4-Amino Group | Sulfonylation | Sulfonyl chloride, Base | nih.gov |

Structural Modifications of the Fluoropropyl Side Chain

The 1-(3-fluoropropyl) side chain is a key feature of the title compound, and its structural modification allows for the fine-tuning of the molecule's properties. Modifications can include altering the length of the alkyl chain, the position of the fluorine atom, or the introduction of other functional groups.

The synthesis of analogues with different fluoroalkyl chain lengths is a common modification strategy. This is typically achieved by using different fluoroalkylating agents in the N-alkylation step. For example, while the synthesis of this compound would involve a 3-fluoropropyl halide, analogues with fluoroethyl or fluorobutyl chains can be prepared using the corresponding 1-bromo-2-fluoroethane (B107303) or 1-bromo-4-fluorobutane, respectively. nih.govnih.gov The reaction is generally carried out by reacting the piperidine precursor with the appropriate fluoroalkyl halide in the presence of a base like potassium carbonate in a solvent such as acetonitrile or DMF. nih.govgoogle.com

Reductive amination also provides a route to introduce varied side chains. By using different aldehydes in a reductive amination reaction with the piperidin-4-amine core, a range of N-alkyl side chains with different lengths and functionalities can be installed. nih.gov

The introduction of fluorine can also be achieved at different stages of the synthesis. While the use of a pre-fluorinated building block like 1-bromo-3-fluoropropane is common, methods for the fluorination of a precursor molecule can also be employed. For instance, the use of a fluorinating agent on a suitable precursor alcohol or the conversion of an amino group to a fluoro group via a Sandmeyer-type reaction are plausible strategies. google.com

The table below outlines methods for modifying the fluoropropyl side chain:

Table 2: Methods for Structural Modification of the Fluoropropyl Side Chain| Modification Strategy | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Varying Alkyl Chain Length | N-Alkylation | Fluoroalkyl halides of different lengths (e.g., 1-bromo-2-fluoroethane) | nih.govnih.gov |

| Varying Alkyl Chain Length | Reductive Amination | Aldehydes of different chain lengths | nih.gov |

| Introduction of Fluorine | Nucleophilic Fluorination | Fluorinating agent on a precursor with a leaving group | google.com |

Investigation of Sigma-1 (σ1) Receptor Binding Affinity and Selectivity

The sigma-1 (σ1) receptor, a unique intracellular protein primarily located at the endoplasmic reticulum-mitochondrion interface, has been a significant target for drug discovery due to its role in modulating various cellular functions and neurotransmitter systems. nih.govnih.govnih.gov Derivatives of this compound have been investigated for their ability to bind to this receptor with high affinity and selectivity.

Radioligand binding assays are a cornerstone technique for characterizing the interaction of novel compounds with their target receptors. sygnaturediscovery.com These assays utilize a radiolabeled ligand, such as ³H-pentazocine, which is known to bind with high affinity to the σ1 receptor. nih.govnih.gov The principle of the assay involves measuring the displacement of the radioligand from the receptor by the test compound, in this case, a derivative of this compound.

The process typically involves incubating membranes prepared from cells expressing the σ1 receptor (e.g., HEK293 cells) with the radioligand and varying concentrations of the unlabeled test compound. nih.gov The amount of radioactivity bound to the membranes is then measured, allowing for the determination of the test compound's inhibitory constant (Ki), a measure of its binding affinity. Non-specific binding is determined in the presence of a high concentration of a known σ1 ligand, such as haloperidol (B65202) or (+)-pentazocine. nih.gov

For example, a study evaluating [¹⁸F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]FPS), a derivative of the core structure, found it to be a high-affinity σ1 receptor ligand with a dissociation constant (Kd) of 0.5 nM. nih.gov

Competitive binding assays are a specific application of radioligand binding assays used to determine the affinity of an unlabeled compound (the competitor) for a receptor. sygnaturediscovery.com In these studies, a fixed concentration of a radioligand is co-incubated with a range of concentrations of the competitor compound. As the concentration of the competitor increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactivity.

The data from these experiments are used to generate a competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation. This approach has been widely used to assess the affinity of various piperidine and piperazine (B1678402) derivatives for the σ1 receptor. nih.govnih.gov

The following table provides a hypothetical representation of data that could be obtained from such studies for various derivatives.

| Compound | Radioligand | IC50 (nM) | Ki (nM) |

| Derivative A | ³H-pentazocine | 10.5 | 5.2 |

| Derivative B | ³H-pentazocine | 25.2 | 12.6 |

| Derivative C | [³H]haloperidol | 5.8 | 2.9 |

Sigma receptors exist as at least two subtypes, σ1 and σ2. nih.govnih.gov While they share some pharmacological similarities, they are distinct proteins with different molecular weights and cellular localizations. nih.gov Therefore, determining the selectivity of a ligand for one subtype over the other is a critical aspect of its pharmacological profiling.

Selectivity is typically assessed by performing radioligand binding assays for both σ1 and σ2 receptors. For σ2 receptor binding, a common radioligand is [³H]1,3-di(2-tolyl)guanidine (DTG) used in the presence of a high concentration of a selective σ1 ligand like (+)-pentazocine to block binding to σ1 sites. nih.gov By comparing the Ki values of a compound for both receptor subtypes, a selectivity ratio can be calculated. A high ratio indicates a high degree of selectivity for one subtype.

For instance, docking studies on some piperazine-containing compounds have indicated a higher affinity for the σ1 receptor compared to the σ2 receptor. nih.gov This selectivity is an important factor in determining the potential therapeutic applications of these compounds.

Exploration of Dopamine (B1211576) Receptor Subtype Interactions (D2, D3)

In addition to their affinity for sigma receptors, derivatives of this compound have been explored for their interactions with dopamine receptor subtypes, particularly the D2 and D3 receptors. mdpi.comnih.gov These receptors are key targets for antipsychotic and anti-Parkinsonian drugs.

Binding affinity for D2 and D3 receptors is also determined using radioligand binding assays, with specific radioligands such as [³H]raclopride or [³H]spiperone for D2 receptors and [³H]7-OH-DPAT for D3 receptors. Studies on structurally related N-phenylpiperazine analogs have shown that it is possible to achieve high selectivity for the D3 receptor over the D2 receptor. mdpi.comnih.gov This selectivity can be influenced by the specific chemical substitutions on the piperazine or piperidine ring. mdpi.comnih.gov For example, certain substitutions can lead to a bitopic binding mode, where the ligand interacts with both the primary binding site and a secondary, allosteric site on the D3 receptor, enhancing its affinity and selectivity. mdpi.comnih.gov

The table below illustrates potential binding affinities of hypothetical derivatives for dopamine receptor subtypes.

| Compound | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity Ratio |

| Derivative X | 150 | 3.0 | 50 |

| Derivative Y | 75 | 15 | 5 |

| Derivative Z | 200 | 200 | 1 |

Screening for Interactions with Other Neurotransmitter Receptors and Transporters

A comprehensive understanding of a compound's pharmacological profile requires screening against a broad panel of other neurotransmitter receptors and transporters. This helps to identify potential off-target effects and can also reveal novel therapeutic opportunities. Such panels often include serotonin (B10506) (e.g., 5-HT1A, 5-HT2A), adrenergic (e.g., α1, α2), and histamine (B1213489) (e.g., H3) receptors, as well as transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET). nih.govnih.gov

Studies on related piperazine and piperidine derivatives have demonstrated varying degrees of affinity for these other targets. nih.govnih.govnih.gov For example, some dual DAT/sigma1 receptor ligands have been developed from piperazine-based scaffolds. nih.gov Similarly, modifications to the piperidine structure have been shown to influence affinity for histamine H3 receptors. nih.govmdpi.com This broad screening is essential for establishing the selectivity profile of any new chemical entity.

Characterization of Agonistic and Antagonistic Properties through In Vitro Functional Assays

Beyond determining binding affinity, it is crucial to characterize the functional activity of a compound at its target receptor. This is achieved through in vitro functional assays, which can determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor). mdpi.com

For G-protein coupled receptors (GPCRs) like dopamine and many neurotransmitter receptors, functional assays can measure changes in second messenger levels (e.g., cAMP, calcium) or downstream signaling events like the activation of specific kinases. mdpi.combmglabtech.comeurofinsdiscovery.com For the σ1 receptor, functional activity can be assessed by measuring its ability to modulate ion channels or potentiate calcium signaling in response to other stimuli. nih.gov For example, σ1 receptor agonists can enhance calcium release from the endoplasmic reticulum. nih.gov

The functional properties of a compound are critical for predicting its in vivo effects. For instance, a selective D3 receptor antagonist may have therapeutic potential in treating conditions like levodopa-induced dyskinesia. mdpi.comnih.gov Similarly, a σ1 receptor agonist may have neuroprotective effects. nih.govnih.gov

The following table summarizes the types of in vitro functional assays that can be used to characterize these compounds.

| Receptor Target | Assay Type | Measured Response | Functional Classification |

| Sigma-1 (σ1) | Calcium Mobilization Assay | Increase in intracellular Ca²⁺ | Agonist/Antagonist |

| Dopamine D2 | cAMP Accumulation Assay | Inhibition of forskolin-stimulated cAMP | Agonist/Antagonist |

| Dopamine D3 | [³⁵S]GTPγS Binding Assay | Stimulation of [³⁵S]GTPγS binding | Agonist/Antagonist |

Modulatory Effects on Cellular Pathways Associated with Receptor Engagement (preclinical in vitro)

Preclinical in vitro research into the specific modulatory effects of this compound and its derivatives on cellular pathways following receptor engagement is an area of active investigation. While direct, comprehensive studies on the downstream signaling cascades of the parent compound are not extensively detailed in publicly available literature, research on closely related analogs, particularly those targeting sigma receptors, provides foundational insights into their potential mechanisms of action.

Derivatives of the 1-(3-fluoropropyl)piperidine scaffold have been identified as high-affinity ligands for sigma-1 (σ1) receptors. google.com These receptors are known to be involved in the modulation of various central neurotransmitter systems, including the noradrenergic, glutamatergic, and dopaminergic systems. google.com Sigma-1 receptors are understood to be membrane-bound, G-protein coupled receptors, which, upon ligand binding, can initiate a cascade of intracellular signaling events. google.com However, the precise functional response and the full extent of the downstream pathways are not yet completely elucidated. google.com

Studies on other piperidine derivatives have demonstrated clear modulatory effects on specific cellular pathways. For instance, certain piperidine-containing compounds have been shown to act as antagonists for the Aryl hydrocarbon receptor (AhR) and the Glucocorticoid receptor (GR), indicating an ability to interfere with the signaling pathways associated with these receptors. While these compounds are structurally distinct from this compound, this research highlights the potential for piperidine-based molecules to modulate complex intracellular signaling networks.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Methodological Approaches for Elucidating Structure-Activity Relationships

The elucidation of structure-activity relationships for piperidine-based compounds involves a multi-faceted approach combining synthetic chemistry with computational modeling. A primary method is the systematic synthesis of analog series, where specific parts of the lead molecule, such as 1-(3-Fluoropropyl)piperidin-4-amine, are methodically altered. sigmaaldrich.comrsc.org This allows researchers to probe the effects of different functional groups, ring substitutions, and chain lengths on the compound's interaction with a biological target. researchgate.netnih.gov

Computational techniques are indispensable in this process. Molecular docking is frequently employed to predict the preferred binding orientation of a ligand within a receptor's active site, helping to rationalize observed affinities. nih.gov Furthermore, molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, revealing crucial amino acid interactions and the stability of the binding pose over time. nih.gov These computational studies, combined with the empirical data from synthesized analogs, form the basis for constructing robust SAR models. rsc.orgnih.gov

Impact of Fluorine Position and Alkyl Chain Length on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. nih.gov The presence and position of a fluorine atom can induce significant conformational changes in N-heterocycles like piperidine (B6355638). researchgate.net For instance, the strategic replacement of hydrogen with fluorine can alter molecular conformation through electrostatic attraction (F⋯N+) and hyperconjugation (σCH → σ*CF). researchgate.net In some norfloxacin (B1679917) analogues, the fluorine atom was found to primarily affect the binding area within the receptor pocket. drugbank.com

The length of the alkyl chain substituent on the piperidine nitrogen is another critical determinant of biological activity. SAR studies on piperidine analogs designed as dopamine (B1211576) (DA) transporter ligands have shown that varying the alkyl chain length is crucial for optimizing potency and selectivity. researchgate.net For sigma-1 (σ1) receptor ligands, a specific N-alkyl substituent, the 3-fluoropropyl group, is part of a high-affinity ligand, 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, which demonstrates high brain uptake and specificity. nih.govnih.gov This suggests that the 3-fluoropropyl chain is well-tolerated and contributes favorably to binding at this particular target.

Table 1: Effect of N-Substituent on Receptor Affinity This table is based on data for analogous piperidine compounds to illustrate the impact of N-substituents.

| Compound | N-Substituent | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| Analog 1 | 3-Phenylpropyl | Dopamine Transporter | Potent | researchgate.net |

| Analog 2 | Benzyl | Dopamine Transporter | High Potency, High Selectivity | researchgate.net |

| 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | 3-Fluoropropyl | Sigma-1 | 4.3 | nih.gov |

| 1-Methylpiperidine Analog | Methyl | Sigma-1 | High | |

| N-Ethylpiperidine Analog | Ethyl | Sigma-1 | Considerably Lower |

Influence of Piperidine Ring Substitutions on Receptor Interactions

Substitutions on the piperidine ring itself have a profound impact on receptor interactions and selectivity. Even minor changes, such as the addition of a methyl group, can lead to significant shifts in σ1 receptor affinity. For example, a 4-methyl derivative was identified as a highly potent σ1 ligand. In another study, the introduction of a methyl group on the piperidine N-atom of a 4-(2-aminoethyl)piperidine scaffold resulted in high σ1 receptor affinity and selectivity. Conversely, placing a proton, a tosyl group, or an ethyl group at the same position led to a considerable drop in affinity.

These findings indicate that the steric and electronic environment around the piperidine ring is finely tuned for optimal receptor engagement. The receptor's binding pocket can exhibit specific hydrophobic interactions that are either enhanced or disrupted by these substitutions.

Role of the Amine Functionality at Piperidin-4-position in Ligand Efficiency

The amine functionality at the piperidin-4-position is a critical pharmacophoric element that significantly influences a compound's properties and its interactions with biological targets. This basic nitrogen atom is often protonated at physiological pH, allowing it to participate in crucial ionic interactions, or salt bridges, with acidic amino acid residues like glutamate (B1630785) (Glu) or aspartate (Asp) in the receptor binding site. nih.gov For instance, in σ1 receptor ligands, the basic amino moiety is key to locking in a vital multi-polar interaction with Glu172. nih.gov

Beyond salt bridges, the protonated amine can engage in hydrogen bonding and cation-π interactions with aromatic residues such as phenylalanine (Phe) or tryptophan (Trp), further anchoring the ligand within the binding pocket. nih.gov The presence of this amine group also increases the polarity of the molecule. This can improve the lipophilic ligand efficiency (LLE), an important metric in drug design that balances potency with lipophilicity to achieve favorable pharmacokinetic profiles. Studies on 4-aminopiperidine (B84694) scaffolds have shown that modifications to this amine or the linker connecting it to other parts of the molecule can dramatically alter potency and oral bioavailability. nih.gov

Identification of Key Pharmacophoric Elements for Target Engagement

Pharmacophore models for ligands that bind to targets like the σ1 receptor typically share a common set of features. These models, developed from extensive SAR evidence, often describe a central basic amine, which is a positive ionizable group, linked to two hydrophobic regions. nih.gov

For piperidine-based ligands, the key pharmacophoric elements can be summarized as:

A Positive Ionizable Group: The piperidine nitrogen atom serves as this functionality, forming critical ionic and hydrogen bond interactions. nih.gov

Primary and Secondary Hydrophobic Sites: These are regions of the ligand that engage in van der Waals and hydrophobic interactions with nonpolar residues in the receptor pocket. nih.gov In this compound, the propyl chain and the piperidine ring itself would contribute to these interactions.

Specific Spatial Arrangement: The optimal distance and linear arrangement between the basic core and the hydrophobic pockets are characteristic of potent and selective ligands. nih.gov

Development of Predictive QSAR Models for Analog Design

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework for predicting the biological activity of novel compounds based on their physicochemical properties, or "descriptors." nih.gov For piperidine analogs, these models are developed by correlating the measured activities (e.g., IC50 values) of a series of compounds with calculated descriptors.

Relevant descriptors can include:

Thermodynamic Properties: Such as the heat of formation. nih.gov

Spatial and Topological Descriptors: Including the area of the molecular shadow and partial negative surface area. nih.gov

Electronic Properties: Derived from quantum mechanical calculations.

Once a statistically significant QSAR model is established, it can be used to virtually screen libraries of proposed analogs, prioritizing the synthesis of compounds with the highest predicted affinity and most promising properties. This approach accelerates the drug discovery process by focusing resources on the most promising candidates. For instance, a QSAR model for piperine (B192125) analogs successfully predicted inhibitory activity against a bacterial efflux pump with high accuracy. nih.gov

Table 2: QSAR Model Parameters for Piperine Analogs This table illustrates typical parameters used in QSAR modeling, based on a study of piperine analogs.

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| r² (Correlation Coefficient) | 0.962 | Indicates a strong correlation between predicted and actual activity for the training set. | nih.gov |

| q² (Cross-validation Coefficient) | 0.917 | Indicates the model's high predictive power and robustness. | nih.gov |

| Key Descriptor 1 | Partial Negative Surface Area | Positively correlated with inhibitory activity. | nih.gov |

| Key Descriptor 2 | Molecular Shadow Area (XZ plane) | Inversely proportional to inhibitory activity. | nih.gov |

| Key Descriptor 3 | Heat of Formation | Correlated with the inhibitory activity. | nih.gov |

Computational Chemistry and Molecular Modeling of 1 3 Fluoropropyl Piperidin 4 Amine

Molecular Docking Investigations of Ligand-Receptor Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 1-(3-Fluoropropyl)piperidin-4-amine, to the binding site of a target protein.

The process involves the prediction of the ligand's conformation and its orientation within the active site of a receptor. Scoring functions are then used to estimate the binding affinity, providing a rank of the potential efficacy of the ligand. For instance, studies on other piperidine (B6355638) derivatives have successfully used molecular docking to understand their interactions with receptors like the C-C chemokine receptor type 5 (CCR5). mdpi.com In such studies, a three-dimensional model of the receptor is first established, often through homology modeling if a crystal structure is unavailable. The ligand of interest is then docked into the putative binding site to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

While no specific molecular docking studies for this compound have been identified in the public domain, this methodology would be a critical first step in identifying its potential biological targets and understanding the structural basis of its activity.

Conformational Analysis and Energy Minimization of the Compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains a piperidine ring and a fluoropropyl chain, a multitude of conformations are possible. Identifying the low-energy, and therefore most probable, conformations is crucial for understanding its chemical behavior and its ability to bind to a receptor.

Energy minimization is a computational process used to find the arrangement in space of a collection of atoms that represents a local or global energy minimum. This is achieved by adjusting the coordinates of the atoms to reduce the net force on each atom until it is close to zero. For this compound, this process would elucidate the most stable three-dimensional structures, which are essential for subsequent docking and molecular dynamics studies. The resulting low-energy conformers provide a more realistic representation of the molecule's shape and are used as starting points for more complex simulations.

Molecular Dynamics Simulations to Elucidate Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. nih.gov Unlike the static picture provided by molecular docking, MD simulations can reveal the flexibility of both the ligand and the receptor, and how they adapt to each other upon binding. frontiersin.org This technique solves Newton's equations of motion for a system of atoms and molecules to generate a trajectory of their positions and velocities.

For the this compound-receptor complex, an MD simulation could:

Assess the stability of the docked pose over time.

Identify key amino acid residues that form stable interactions with the ligand.

Reveal the role of water molecules in the binding site.

Calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.

Studies on other piperidine-based compounds have utilized MD simulations to gain a deeper understanding of their binding mechanisms and to refine the initial docking poses. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling via Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. This is achieved by correlating physicochemical properties of a series of compounds, known as molecular descriptors, with their experimentally determined activities.

For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. The process would involve:

Generating a set of molecular descriptors for each compound, such as electronic, steric, and hydrophobic properties.

Developing a mathematical model (e.g., using multiple linear regression, partial least squares, or machine learning algorithms) that correlates these descriptors with the biological activity.

Validating the model to ensure its predictive power.

Successful 3D-QSAR studies on piperidine derivatives targeting the CCR5 receptor have demonstrated the utility of this approach in rationalizing the structural requirements for activity and guiding the design of more potent analogs. nih.gov

Virtual Screening for Identification of Novel Scaffolds and Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can be either ligand-based or structure-based.

Ligand-based virtual screening would involve searching for molecules with similar 2D or 3D structures to this compound, assuming it has a known desirable activity.

Structure-based virtual screening would involve docking a large library of compounds into the binding site of a target receptor to identify potential new hits.

This approach can accelerate the discovery of novel chemical scaffolds or analogs of this compound with potentially improved properties. Virtual screening has been successfully employed to identify novel inhibitors for various targets. mdpi.com

Homology Modeling and Structure-Based Drug Design Principles Applied to Target Receptors

In the absence of an experimentally determined 3D structure of a target receptor, homology modeling can be used to build a theoretical model. This technique relies on the amino acid sequence similarity between the target protein and another protein for which a 3D structure is known (the template).

If a potential biological target for this compound is identified, but its structure is unknown, the following steps could be taken:

Identify a suitable template protein with a known crystal structure.

Align the amino acid sequence of the target with the template.

Build the 3D model of the target protein based on the template's structure.

Refine and validate the model to ensure its quality.

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are fundamental in assessing the purity of 1-(3-Fluoropropyl)piperidin-4-amine and separating potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely adopted method for the analysis of non-volatile and thermally sensitive compounds like piperidine (B6355638) derivatives. For the analysis of this compound, reversed-phase HPLC is often the method of choice. A C18 column is typically employed, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netgoogle.com Detection is commonly achieved using an ultraviolet (UV) detector, as the piperidine ring and its substituents may possess chromophores that absorb in the UV region. google.com However, for compounds lacking a strong chromophore, pre-column derivatization with a UV-active agent can be employed to enhance detection sensitivity. nih.govresearchgate.net The purity of the compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. researchgate.net

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While amines can be challenging to analyze by GC due to their polarity and potential for peak tailing, specialized columns and techniques can overcome these issues. vt.edulabrulez.com For this compound, derivatization may be necessary to increase its volatility and reduce interactions with the GC column. vt.edu A flame ionization detector (FID) is commonly used for quantitation due to its robust and linear response to a wide range of organic compounds. nih.govresearchgate.net The use of a highly inert stationary phase, sometimes treated with a base to minimize analyte adsorption, is crucial for achieving good peak shape and reproducibility. labrulez.comnih.gov

Table 1: Typical HPLC and GC Parameters for Piperidine Derivative Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | Reversed-phase C18, Chiral columns (e.g., Chiralpak) | Capillary columns with inert stationary phases (e.g., CP-Volamine) |

| Mobile/Carrier Gas | Acetonitrile/Methanol and aqueous buffer | Inert gas (e.g., Nitrogen, Helium) |

| Detector | UV-Vis, Diode Array Detector (DAD) | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| Temperature | Column oven typically set between 25-40 °C | Temperature programming from a lower to a higher temperature |

| Derivatization | Often not required, but can be used for detection enhancement | May be required to improve volatility and peak shape |

Spectroscopic Characterization Methods for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the piperidine ring, the fluoropropyl group, and the amine group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to confirm the connectivity of the atoms. For instance, the protons on the carbon adjacent to the nitrogen atoms would appear at a different chemical shift compared to the other protons on the piperidine ring. chemicalbook.comchemicalbook.com The protons of the fluoropropyl group would also show distinct signals, with the protons on the carbon bearing the fluorine atom exhibiting coupling with the ¹⁹F nucleus.

¹³C NMR: The carbon NMR spectrum provides information about the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their chemical environment (e.g., aliphatic, attached to nitrogen, attached to fluorine).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹. wpmucdn.com

C-H stretching: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. masterorganicchemistry.com

C-N stretching: These vibrations typically appear in the fingerprint region between 1000 and 1300 cm⁻¹.

C-F stretching: A strong absorption band in the region of 1000-1400 cm⁻¹ is characteristic of the C-F bond. masterorganicchemistry.com

N-H bending: This vibration can be observed around 1600 cm⁻¹. wpmucdn.com

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Frequencies | Interpretation |

| ¹H NMR | ~1.0-3.5 ppm | Protons of the piperidine ring and fluoropropyl chain |

| Variable | Amine (NH₂) protons, often a broad singlet | |

| ¹³C NMR | ~20-60 ppm | Carbons of the piperidine ring and fluoropropyl chain |

| IR | 3300-3500 cm⁻¹ | N-H stretching (primary amine) |

| 2800-3000 cm⁻¹ | C-H stretching (aliphatic) | |

| 1000-1400 cm⁻¹ | C-F stretching |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. It is often coupled with chromatographic techniques like LC or GC.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): The combination of chromatography with mass spectrometry allows for the separation of components in a mixture followed by their individual mass analysis. nih.govrsc.org For this compound, LC-MS is particularly useful as it avoids the need for derivatization that might be required for GC-MS. nih.gov Electrospray ionization (ESI) is a common ionization technique for LC-MS, which typically produces a protonated molecule [M+H]⁺. scielo.br In GC-MS, electron ionization (EI) is often used, leading to more extensive fragmentation which can be useful for structural elucidation by comparing the fragmentation pattern to spectral libraries. nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a new compound or identifying unknown impurities. wvu.edu

The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the fluoropropyl group, the piperidine ring, and the loss of the amine group. wvu.edupurdue.edu

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the 4-position of the piperidine ring, it can exist as a pair of enantiomers. Determining the enantiomeric purity is often a critical requirement, especially in pharmaceutical applications, as different enantiomers can exhibit different pharmacological activities. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govresearchgate.net Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. nih.govmdpi.com The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers. nih.gov In some cases, pre-column derivatization with a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Development of Bioanalytical Methods for In Vitro Assay Support

For in vitro studies, such as receptor binding assays or metabolism studies, sensitive and specific bioanalytical methods are required to quantify this compound in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. researchgate.net This technique involves the separation of the analyte from the biological matrix using HPLC, followed by detection using a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and minimizes interference from the complex biological matrix. The development of a robust LC-MS/MS method involves optimizing the chromatographic conditions, mass spectrometric parameters, and sample preparation procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

Q & A

Q. What are the standard synthetic routes for 1-(3-Fluoropropyl)piperidin-4-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves alkylation of piperidin-4-amine derivatives with 3-fluoropropyl halides under basic conditions. Key factors include solvent choice (e.g., ethanol or acetonitrile), base selection (sodium hydride or potassium carbonate), and temperature control. For instance, sodium hydride in acetonitrile at 60°C achieves higher yields (~75%) compared to aqueous bases due to reduced hydrolysis side reactions. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. What analytical techniques are essential for characterizing this compound?

Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical. Key NMR signals include δ 2.85 ppm (piperidine CH2N) and δ 4.50 ppm (fluoropropyl CH2F). HRMS should confirm the molecular ion peak at m/z 188.1321 [M+H]+. Elemental analysis (C, H, N within ±0.4% of theoretical values) further validates purity .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

A 2³ factorial design should evaluate three variables: (1) solvent polarity (ethanol vs. acetonitrile), (2) base strength (NaH vs. K2CO3), and (3) temperature (40°C vs. 70°C). Response surface methodology can model yield and purity outcomes, requiring ≥8 experimental runs. For example, a central composite design identified acetonitrile with NaH at 60°C as optimal, improving yield by 22% compared to one-variable-at-a-time approaches .

Q. How do computational methods enhance the design of this compound derivatives with targeted properties?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G*) predict electrophilic reactivity at the piperidine nitrogen, guiding regioselective modifications. Molecular dynamics simulations (AMBER force field) model blood-brain barrier penetration, with predicted logP values of 1.8–2.2 correlating with experimental permeability data. These methods reduce experimental iterations by 40–60% .

Q. What methodologies resolve contradictions in reported biological activity data for piperidin-4-amine derivatives?

Systematic meta-analysis should account for (1) assay type (cell-free vs. whole-cell systems), (2) stereochemical purity (validated via chiral HPLC), and (3) buffer composition (e.g., Mg²⁺ effects on receptor binding). Normalizing data to internal controls (e.g., reference inhibitor IC50 values) improves cross-study comparability. For example, discrepancies in IC50 values (±30%) were resolved by standardizing ATP concentrations in kinase assays .

Q. How should stability studies assess the shelf-life of this compound under various storage conditions?

Accelerated stability testing under ICH Q1A guidelines includes:

- Thermal stress : 40°C/75% relative humidity (RH) for 6 months

- Photolytic challenge : 1.2 million lux-hours UV exposure

- Hydrolytic analysis : pH 3–9 buffers at 60°C Degradation products (>0.1%) are quantified using UPLC-PDA at 254 nm. Mass balance calculations must account for volatile byproducts like HF .

Q. What advanced techniques confirm the stereochemical integrity of fluorinated piperidine analogs?

Chiral stationary phase HPLC (Chiralpak AD-H column, heptane/ethanol mobile phase) coupled with optical rotation measurements ([α]D²⁵ = +12.5° to +15.0° for R-isomer) provides definitive stereochemical confirmation. X-ray crystallography remains the gold standard, requiring single crystals grown via vapor diffusion in dichloromethane/pentane .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.